molecular formula C27H24N4O4S B11442819 4-((8-methoxy-4-oxo-2-thioxo-1H-pyrimido[5,4-b]indol-3(2H,4H,5H)-yl)methyl)-N-(4-methoxybenzyl)benzamide

4-((8-methoxy-4-oxo-2-thioxo-1H-pyrimido[5,4-b]indol-3(2H,4H,5H)-yl)methyl)-N-(4-methoxybenzyl)benzamide

Cat. No.: B11442819
M. Wt: 500.6 g/mol
InChI Key: QMFIHXPTGGKYLD-UHFFFAOYSA-N
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Description

4-((8-methoxy-4-oxo-2-thioxo-1H-pyrimido[5,4-b]indol-3(2H,4H,5H)-yl)methyl)-N-(4-methoxybenzyl)benzamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((8-methoxy-4-oxo-2-thioxo-1H-pyrimido[5,4-b]indol-3(2H,4H,5H)-yl)methyl)-N-(4-methoxybenzyl)benzamide involves multiple steps. The starting materials typically include 8-methoxy-4-oxo-2-thioxo-1H-pyrimido[5,4-b]indole and 4-methoxybenzylamine. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The reaction proceeds through nucleophilic substitution and condensation reactions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-((8-methoxy-4-oxo-2-thioxo-1H-pyrimido[5,4-b]indol-3(2H,4H,5H)-yl)methyl)-N-(4-methoxybenzyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-((8-methoxy-4-oxo-2-thioxo-1H-pyrimido[5,4-b]indol-3(2H,4H,5H)-yl)methyl)-N-(4-methoxybenzyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((8-methoxy-4-oxo-2-thioxo-1H-pyrimido[5,4-b]indol-3(2H,4H,5H)-yl)methyl)-N-(4-methoxybenzyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((8-methoxy-4-oxo-2-thioxo-1H-pyrimido[5,4-b]indol-3(2H,4H,5H)-yl)methyl)-N-(4-methoxybenzyl)benzamide stands out due to its unique combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes .

Properties

Molecular Formula

C27H24N4O4S

Molecular Weight

500.6 g/mol

IUPAC Name

4-[(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)methyl]-N-[(4-methoxyphenyl)methyl]benzamide

InChI

InChI=1S/C27H24N4O4S/c1-34-19-9-5-16(6-10-19)14-28-25(32)18-7-3-17(4-8-18)15-31-26(33)24-23(30-27(31)36)21-13-20(35-2)11-12-22(21)29-24/h3-13,29H,14-15H2,1-2H3,(H,28,32)(H,30,36)

InChI Key

QMFIHXPTGGKYLD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C5=C(N4)C=CC(=C5)OC)NC3=S

Origin of Product

United States

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